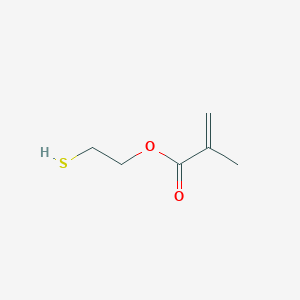

2-Mercaptoethyl methacrylate

Description

Structure

3D Structure

Properties

CAS No. |

44836-12-6 |

|---|---|

Molecular Formula |

C6H10O2S |

Molecular Weight |

146.21 g/mol |

IUPAC Name |

2-sulfanylethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C6H10O2S/c1-5(2)6(7)8-3-4-9/h9H,1,3-4H2,2H3 |

InChI Key |

UHSAXACYGOKSED-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCS |

Origin of Product |

United States |

Synthesis of 2 Mercaptoethyl Methacrylate

Direct Esterification Routes

The synthesis of 2-MEMA proceeds via an acid-catalyzed esterification mechanism. The process is initiated by the protonation of the carbonyl oxygen of methacrylic acid by the acid catalyst. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of the hydroxyl group of 2-mercaptoethanol (B42355).

A key challenge in this synthesis is the potential for side reactions. Because 2-mercaptoethanol contains both a hydroxyl (-OH) and a thiol (-SH) group, it can react to form either the desired O-ester or an S-ester (thioester) as a side product. matec-conferences.org Studies indicate that the esterification products are composed mainly of O-esters, with S-esters forming as side products. matec-conferences.org The reaction must be carefully controlled to favor the formation of the desired ester.

Various acid catalysts are employed to facilitate the esterification process. The choice of catalyst is crucial for the reaction's efficiency and selectivity.

Acetyl Chloride (Ac-Cl) : Freshly distilled acetyl chloride can be used as a catalyst for the esterification of methacrylic acid with 2-mercaptoethanol. scispace.com The synthesis must be strictly controlled in terms of temperature and reaction time due to the possibility of simultaneous ester and thioester formation. scispace.com

p-Toluenesulfonic Acid (p-TSA) : p-Toluenesulfonic acid is a widely used, strong organic acid catalyst. preprints.org It is effective in promoting esterification reactions and offers advantages such as being relatively inexpensive, having low corrosivity, and being easy to handle. scielo.org.za In the synthesis of 2-MEMA, p-TSA is used to catalyze the reaction between methacrylic acid and 2-mercaptoethanol, with water being removed as a byproduct through methods like vacuum evaporation. matec-conferences.orgresearchgate.net

Process Optimization and Reaction Parameter Studies

Optimizing the synthesis of 2-MEMA involves a detailed study of various reaction parameters to maximize yield and purity.

The conditions under which the reaction is performed significantly impact the outcome. Key parameters that are often varied and studied include temperature and the molar ratio of the reactants.

Temperature : The reaction temperature influences the rate of esterification. Studies have shown that the yield of 2-MEMA generally increases with temperature within a certain range. For instance, in syntheses using p-TSA as a catalyst, the temperature has been varied between 60°C and 80°C. matec-conferences.orgresearchgate.net An optimal temperature of 70°C has been identified as a balance between achieving a high mercaptan content and yield, and maintaining the desired product appearance. researchgate.net

Reactant Ratios : Using an excess of one reactant can shift the equilibrium towards the products, thereby increasing the yield. In the synthesis of 2-MEMA, an excess of 2-mercaptoethanol is commonly used. scispace.comresearchgate.net Research has explored using a molar excess of mercaptoethanol ranging from 5% to 25%. matec-conferences.orgresearchgate.net For example, a molar ratio of 1:3 of methacrylic acid to 2-mercaptoethanol has been utilized in syntheses catalyzed by acetyl chloride. scispace.com Both the excess of mercaptoethanol and the amount of catalyst have been shown to have significant effects on the final mercaptan content and yield of the product. researchgate.net

The following table summarizes the findings from a study on the optimization of 2-MEMA synthesis.

| Parameter | Range Studied | Optimal Value | Observation |

| Temperature | 60-80°C researchgate.net | 70°C researchgate.net | Yield and mercaptan content increase with temperature. researchgate.net |

| Mercaptoethanol Excess | 5-25 mol% researchgate.net | - | Significantly affects mercaptan content and yield. researchgate.net |

| Catalyst Amount (p-TSA) | 0.8-3.2 mol% researchgate.net | - | Significantly affects mercaptan content and yield. researchgate.net |

| Yield | 64-86% researchgate.net | - | Dependent on the combination of reaction parameters. researchgate.net |

| Mercaptan Content | 6.4-8.0% researchgate.net | - | Dependent on the combination of reaction parameters. researchgate.net |

This table is generated based on data from the cited research source.

The removal of water, a byproduct of the esterification reaction, is critical to drive the reaction to completion. Le Chatelier's principle dictates that removing a product will shift the equilibrium to favor more product formation.

Vacuum Distillation/Evaporation : This is a frequently used method to remove water from the reaction mixture. scispace.comresearchgate.net By reducing the pressure in the reaction vessel, the boiling point of water is lowered, allowing it to be evaporated at the reaction temperature. matec-conferences.org This technique has been shown to be effective in the synthesis of related mercapto ethyl esters. matec-conferences.org In some procedures, after the initial reaction, unreacted alcohol and the catalyst (like acetyl chloride) are also removed via vacuum distillation. scispace.com The final crude product can then be purified by fractionation under vacuum. scispace.com

Preparation of Related Thiol-Functionalized Monomers

The principles used for synthesizing 2-MEMA are also applicable to the preparation of other monomers containing thiol groups. For example, mercapto ethyl esters of fatty acids can be synthesized from palm fatty acid distillate and 2-mercaptoethanol using p-toluenesulfonic acid as a catalyst. matec-conferences.org Similarly, the general process of esterification or transesterification is used to produce a wide variety of acrylate (B77674) and methacrylate (B99206) esters for various applications. google.comgoogle.com The synthesis of these functional monomers often involves tackling similar challenges, such as controlling side reactions and efficiently removing byproducts to maximize yield. google.com

Synthesis of Tris(2-mercaptoethyl)amine (TMEA)

The synthesis of Tris(2-mercaptoethyl)amine (TMEA) can be approached via a two-step process. This involves the initial preparation of an intermediate, Tris(2-chloroethyl)amine hydrochloride, which is subsequently converted to the final thiol product.

The first step is the synthesis of Tris(2-chloroethyl)amine hydrochloride from triethanolamine (B1662121). This can be achieved by reacting triethanolamine with a chlorinating agent such as thionyl chloride or hydrogen chloride. chemicalbook.comgoogle.com For instance, triethanolamine can be heated to reflux with thionyl chloride in a solvent like dichloroethane to produce the hydrochloride salt of the chlorinated amine in high yield. chemicalbook.com Alternatively, hydrogen chloride gas can be used as the chlorinating agent in the presence of a Lewis acid catalyst. google.com

The second step involves the nucleophilic substitution of the chloride ions with a thiol group. This can be accomplished by reacting Tris(2-chloroethyl)amine hydrochloride with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH). This reaction would replace the three chloro groups with mercapto (-SH) groups to yield the target molecule, Tris(2-mercaptoethyl)amine. While the synthesis of the chloro-intermediate is well-documented, this second step is a logical pathway based on standard organic chemistry principles for thiol formation from alkyl halides.

| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Product |

| 1 | Triethanolamine | Thionyl Chloride | Dichloroethane | Reflux (4 hours) | Tris(2-chloroethyl)amine hydrochloride |

| 2 | Tris(2-chloroethyl)amine hydrochloride | Sodium Hydrosulfide (NaSH) | e.g., Ethanol | - | Tris(2-mercaptoethyl)amine |

Synthesis of N-(2-mercaptoethyl) acrylamide (B121943) (MEAM)

N-(2-mercaptoethyl) acrylamide (MEAM) is synthesized through the acrylation of cysteamine (B1669678). nih.gov The process involves a nucleophilic substitution reaction where the amino group of cysteamine attacks the acryloyl chloride. To prevent the highly reactive thiol group from interfering, it is temporarily protected during the reaction.

The synthesis begins by dissolving cysteamine in dry acetonitrile (B52724) and cooling the mixture in an ice bath. nih.gov A protecting agent, bis(trimethylsilyl)acetamide, is added to the solution to silylate the thiol group. Following this protection step, acryloyl chloride, also dissolved in dry acetonitrile, is added dropwise. The reaction proceeds at 0°C for several hours and is then allowed to continue at room temperature overnight. nih.gov

Work-up involves filtering the solution to remove any salt by-products, followed by removal of the solvent by rotary evaporation. The resulting product is then purified by extraction with a sodium bicarbonate solution to yield the final product as a colorless oil. nih.gov This synthetic procedure has been reported to achieve a high yield of 78% by weight. nih.gov

| Parameter | Details | Reference |

| Starting Material | Cysteamine | nih.gov |

| Reagents | Acryloyl chloride, Bis(trimethylsilyl)acetamide | nih.gov |

| Solvent | Dry Acetonitrile | nih.gov |

| Reaction Temperature | 0°C, then Room Temperature | nih.gov |

| Reaction Time | 4 hours at 0°C, then 12 hours at Room Temperature | nih.gov |

| Purification | Filtration, Rotary Evaporation, Liquid-Liquid Extraction | nih.gov |

| Final Product Form | Colorless Oil | nih.gov |

| Yield | 78% by weight | nih.gov |

Homopolymerization of 2 Mercaptoethyl Methacrylate

Free Radical Polymerization Mechanisms

Conventional free radical polymerization is a fundamental process for creating polymer chains from monomer units. fiveable.me It consists of three primary stages: initiation, propagation, and termination. fiveable.me The kinetics of this process are influenced by factors such as temperature and the concentration of both the monomer and the initiator. fiveable.me

The initiation of free radical polymerization involves the generation of free radicals from an initiator molecule, followed by the addition of this radical to a monomer, creating an active center. fiveable.meuvebtech.com The rate of polymerization is directly proportional to the concentration of the monomer and the active centers. fiveable.me

A common initiator used for the polymerization of methacrylate (B99206) monomers is α,α'-azobisisobutyronitrile (AIBN). scispace.com In a study on the bulk polymerization of MEMA, 0.7 mol% of AIBN was used as the initiator at 40°C. scispace.com The rate of polymerization generally increases with higher initiator concentrations, as this leads to a greater number of active centers. fiveable.meimaging.org Temperature also plays a crucial role; increasing the temperature accelerates the decomposition of the initiator and the subsequent propagation, resulting in a faster polymerization process. fiveable.me

For methacrylate polymerization, redox initiation systems can also be employed. For instance, a system of benzoyl peroxide (BPO) as the oxidant and N,N-dimethylaniline (DMA) as the reductant has been used. mdpi.comresearchgate.net The concentration of these components significantly affects the polymerization rate. mdpi.com In systems involving methyl methacrylate (MMA), increasing the BPO concentration leads to a higher number of generated radicals and a faster polymerization rate. mdpi.com

The kinetic implications of the initiation process are significant. The rate of initiation is the rate-determining step and is directly proportional to the initiator concentration. uvebtech.com The efficiency of the initiator, which is the ratio of radicals that start a polymer chain to the total radicals generated, typically ranges from 0.3 to 0.8. uvebtech.com

Chain transfer is a process that regulates and controls the molecular weight of the resulting polymer. rubbernews.com It involves the termination of a growing polymer chain and the simultaneous initiation of a new one. scispace.com This can occur through various mechanisms, including chain transfer to a monomer or a chain transfer agent. scispace.comyoutube.com

Chain Transfer to Monomer:

In this process, a growing polymer radical abstracts an atom, typically hydrogen, from a monomer molecule. youtube.com This terminates the existing polymer chain and creates a new monomer radical that can initiate a new chain. youtube.com This phenomenon is significant as it limits the length of the polymer chains and affects the molecular weight distribution of the final polymer. youtube.com The presence of labile hydrogens in the monomer structure makes this transfer more likely. youtube.com

Agent-mediated Chain Transfer:

Chain transfer agents (CTAs) are often intentionally added to a polymerization system to control the molecular weight of the polymer. arkema.com Thiols, such as 2-mercaptoethanol (B42355), are effective CTAs because the S-H bond can be easily cleaved. researchgate.net The use of a CTA introduces a competitive process where the propagating macroradical reacts with the CTA instead of a monomer molecule. scispace.com This terminates the macroradical and the newly formed thio-radical initiates a new polymer chain, leading to a decrease in the degree of polymerization. scispace.com

2-Mercaptoethyl methacrylate itself can act as a monomeric chain transfer agent. scispace.comresearchgate.net This dual functionality allows it to be incorporated into a polymer chain while also controlling the polymer's molecular weight. scispace.com The chain transfer constant (Cₓ), which is the ratio of the rate of chain transfer to the rate of propagation (k_tr / k_p), is a measure of the efficiency of a CTA. researchgate.net For example, the chain transfer constant for thioglycolic acid with methyl methacrylate is reported to be between 0.63 and 0.75. researchgate.net

The use of CTAs allows for a narrower molecular weight distribution, which can improve the processing conditions and mechanical properties of the polymer. arkema.com

Controlled/Living Polymerization Techniques for Poly(this compound)

Controlled/living polymerization techniques offer precise control over the molecular weight, architecture, and functionality of polymers. These methods have been successfully applied to the polymerization of methacrylates, including MEMA.

RAFT polymerization is a versatile controlled/living radical polymerization technique that allows for the synthesis of polymers with well-defined architectures. nih.govnih.gov This method utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization in a reversible manner. youtube.com The process is known for its tolerance to a wide range of monomers and reaction conditions. nih.gov

The key to RAFT polymerization is the reversible transfer of the thiocarbonylthio group between active and dormant polymer chains. capes.gov.br This dynamic equilibrium allows for the controlled growth of polymer chains, leading to polymers with low polydispersity. youtube.com The synthesis of poly(methyl methacrylate) (PMMA) with narrow molecular weight distributions (Đ < 1.5) has been demonstrated using this technique. nih.gov

For a successful RAFT polymerization, it is crucial to remove oxygen from the reaction mixture, as it can quench the radicals. youtube.com This is often achieved through freeze-pump-thaw cycles. youtube.comyoutube.com The choice of RAFT agent is also critical. For instance, 2-dodecylsulfanylthiocarbonylsulfanyl-2-methylpropionic acid 3-azidopropyl ester (DMP-N₃) has been used to mediate the RAFT polymerization of methyl methacrylate (MMA), resulting in polymers with controlled molecular weight and a linear evolution with conversion. mdpi.com

The application of RAFT to methacrylate monomers has been extensive, leading to the creation of various block copolymers. rsc.orgrsc.org For example, PMMA has been used as a macroinitiator for the chain extension with other monomers like styrene (B11656) or butyl acrylate (B77674). nih.gov

Atom Transfer Radical Polymerization (ATRP) is another powerful technique for synthesizing well-defined polymers. cmu.edu It relies on a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal complex, typically a copper(I) complex, to control the concentration of active propagating radicals. cmu.educmu.edu This method has been successfully used for the polymerization of various methacrylates, including 2-(dimethylamino)ethyl methacrylate (DMAEMA) and methyl methacrylate (MMA). cmu.educmu.edu

A key advantage of ATRP is its tolerance to various functional groups on the monomers. cmu.edu The polymerization of DMAEMA can be carried out at room temperature to produce well-defined polymers with low polydispersity. cmu.edu The choice of initiator, catalyst, and solvent is crucial for optimizing the polymerization. cmu.edu For example, ATRP of MMA has been successfully conducted using various initiators like p-toluenesulfonyl chloride and ethyl 2-bromoisobutyrate, with a Cu(I)/bipyridine catalyst system. cmu.edu

The preparation of block copolymers is a significant application of ATRP. cmu.educmu.edu For instance, well-defined poly(methyl methacrylate) can be used as a macroinitiator to initiate the polymerization of other acrylic monomers, leading to the formation of block copolymers with narrow molecular weight distributions. cmu.educmu.edu

For a successful ATRP, reagent purity and the removal of oxygen are critical. youtube.com The reaction is typically carried out under an inert atmosphere, and the progress can be monitored by techniques like proton NMR to determine monomer conversion. youtube.com

While RAFT and ATRP are the most prominent methods for the controlled polymerization of methacrylates, other techniques have also been explored. One such method is Nitroxide-Mediated Polymerization (NMP). Although less common for methacrylates compared to styrenics, research has been conducted to apply NMP to these monomers.

Another approach involves the use of organotellurium, organostibine, and organobismuthine compounds as mediating agents in a process called organometallic-mediated radical polymerization (OMRP). These methods offer alternative pathways to control the polymerization of acrylic monomers.

Furthermore, iniferters (initiator-transfer agent-terminators) have been used to achieve controlled polymerization. These compounds can act as both initiators and chain transfer agents, providing a degree of control over the resulting polymer's molecular weight and structure. The exploration of these and other novel controlled radical polymerization techniques continues to be an active area of research, aiming to expand the toolbox for synthesizing well-defined polymers from monomers like this compound.

Kinetic Investigations of Homopolymerization

A thorough understanding of the homopolymerization kinetics of this compound would require empirical data from techniques such as dilatometry, spectroscopy (e.g., NMR or FTIR to monitor monomer consumption), or calorimetry (e.g., DSC to measure the heat of polymerization). Such studies would be essential to build a kinetic model that accurately describes the polymerization behavior of this specific monomer.

Determination of Reaction Order and Rate Constants

To determine the reaction order and rate constants for the homopolymerization of this compound, a series of experiments would need to be conducted where the initial concentrations of the monomer and the initiator are systematically varied. By analyzing the initial rates of polymerization under these different conditions, the reaction order with respect to each component could be established.

Rp = k[M]^a[I]^b

where:

[M] is the monomer concentration

[I] is the initiator concentration

a and b are the reaction orders with respect to the monomer and initiator, respectively.

Without experimental data, specific values for 'a', 'b', and 'k' for this compound cannot be provided.

A hypothetical data table illustrating the kind of results needed is presented below:

| Experiment | Initial [this compound] (mol/L) | Initial [Initiator] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 1.0 | 0.01 | Data not available |

| 2 | 2.0 | 0.01 | Data not available |

| 3 | 1.0 | 0.02 | Data not available |

From such data, the values of 'a' and 'b' could be determined, leading to the calculation of the rate constant 'k'.

Analysis of Conversion-Time Relationships

The relationship between monomer conversion and reaction time provides crucial insights into the polymerization kinetics. A typical approach involves plotting the natural logarithm of the inverse of the fractional conversion (ln(1/(1-X)), where X is the conversion) against time. For a first-order reaction, this should yield a straight line, the slope of which is related to the rate constant.

Again, in the absence of experimental findings for the homopolymerization of this compound, a representative data table remains hypothetical:

| Time (minutes) | Monomer Conversion (%) |

| 0 | 0 |

| 10 | Data not available |

| 20 | Data not available |

| 30 | Data not available |

| 60 | Data not available |

Analysis of such data would reveal whether the polymerization follows simple first-order kinetics or if more complex kinetic models are needed to account for phenomena such as autoacceleration (the gel effect) or the prominent chain transfer reactions expected for this monomer.

Copolymerization of 2 Mercaptoethyl Methacrylate

Free Radical Copolymerization Systems

Free-radical polymerization is a common method for producing copolymers. The process involves the initiation of polymer chains by free radicals, followed by propagation, chain transfer, and termination steps. The composition and microstructure of the resulting copolymer are dictated by the relative reactivities of the comonomers.

Binary Copolymerization Studies

While direct studies on the binary copolymerization of 2-MEMA with monomers such as Methyl Methacrylate (B99206) (MMA), Styrene (B11656), or 2-Ethoxyethyl Methacrylate (2-EOEMA) are not extensively documented in the reviewed literature, the behavior of similar systems provides valuable insights. For instance, the free-radical copolymerization of MMA with 2-EOEMA has been studied, offering a model for how two different methacrylate monomers behave in a binary system. sapub.orgresearchgate.net

In a typical study, the copolymerization is carried out in a suitable solvent like 1,4-dioxane (B91453) with an initiator such as 2,2'-azobisisobutyronitrile (AIBN). sapub.orgresearchgate.net The resulting copolymers are then characterized to determine their composition, which is crucial for calculating reactivity ratios.

Investigations into Ternary and Multi-component Copolymerization Systems

Ternary and multi-component copolymerizations involve the simultaneous polymerization of three or more monomers. These systems offer a versatile route to polymers with tailored properties, as the introduction of multiple monomers allows for a finer tuning of the final material's characteristics. Research into the curing of terpolymers, such as those made from styrene, methyl methacrylate, and 2-hydroxyethyl methacrylate, highlights the complex interactions that can occur in these systems. mdpi.com

Determination of Reactivity Ratios and Monomer Sequence Distribution

The reactivity ratios, r₁ and r₂, are critical parameters in copolymerization that describe the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). wikipedia.orgfiveable.me The monomer sequence distribution, which describes the arrangement of monomer units along the polymer chain, is a direct consequence of these reactivity ratios.

Application of Linearization Methods (e.g., Fineman-Rose, Kelen-Tudos, Mayo-Lewis)

Several methods have been developed to determine reactivity ratios from experimental copolymerization data. The Mayo-Lewis equation is the fundamental relationship describing the composition of a copolymer being formed instantaneously. wikipedia.org To simplify the determination of r₁ and r₂, various linearized forms of this equation have been proposed, including the Fineman-Rose, Kelen-Tudos, and Yezrielev-Brokhina-Roskin methods. researchgate.netscielo.brresearchgate.netnih.gov

These methods involve plotting the copolymerization data in a linear form, from which the reactivity ratios can be extracted from the slope and intercept. For example, in the study of MMA and 2-EOEMA copolymerization, both the Fineman-Rose and Kelen-Tudos methods were used to compute the reactivity ratios from infrared spectroscopy data. sapub.orgresearchgate.net

Below is an example of a data table that would be generated in such a study to apply these linearization methods.

| Feed Ratio (MMA/2-EOEMA) | Copolymer Composition (MMA/2-EOEMA) |

| 1:3 | Data |

| 1:2 | Data |

| 1:1 | Data |

| 2:1 | Data |

| 3:1 | Data |

Note: Specific data for 2-MEMA is not available in the reviewed literature. This table is illustrative of the data required.

The calculated reactivity ratios for the MMA/2-EOEMA system were found to be r₁(MMA) = 0.8436 and r₂(2-EOEMA) = 0.7751. sapub.org The product of these ratios (r₁r₂ = 0.6614) suggests the formation of a random copolymer. sapub.org

Impact of Monomer Structure on Copolymerization Reactivity

The structure of a monomer significantly influences its reactivity in copolymerization. nih.govnih.govrsc.org In the case of 2-MEMA, the presence of the mercapto (-SH) group is expected to have a profound effect. Thiols are known to be efficient chain transfer agents in radical polymerization. scispace.com This means that during copolymerization, the growing polymer radical can abstract the hydrogen atom from the mercapto group of a 2-MEMA monomer. This terminates the growth of that particular chain and initiates a new one, leading to polymers with lower molecular weights. This high chain transfer activity would need to be carefully considered and controlled to achieve desired polymer architectures.

Controlled Copolymerization Strategies

To overcome the challenges associated with conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CLRP) techniques have been developed. These methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of well-defined polymers with predetermined molecular weights, narrow polydispersities, and complex architectures. cmu.educmu.educmu.edubohrium.comrsc.org

While specific studies on the controlled copolymerization of 2-MEMA are not prevalent, the versatility of CLRP techniques suggests they would be applicable. For instance, RAFT polymerization has been successfully employed for the polymerization of other functional methacrylates, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), often utilizing a chain transfer agent to mediate the process. bohrium.com Similarly, ATRP has been used to polymerize a wide variety of methacrylate monomers, including methyl methacrylate. cmu.educmu.edu The functional mercapto group of 2-MEMA could potentially be protected during a controlled polymerization and deprotected afterward to yield well-defined thiol-functionalized polymers.

Synthesis of Block Copolymers

Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains (blocks). The synthesis of well-defined block copolymers typically relies on controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). These methods allow for the sequential addition of different monomers, leading to precise control over the block sequence and length.

While the synthesis of block copolymers from a wide range of methacrylate monomers using techniques like ATRP and RAFT is well-established, specific examples detailing the synthesis of block copolymers directly from 2-Mercaptoethyl methacrylate are not extensively reported in readily available scientific literature. cmu.edursc.org However, the synthesis can be envisioned based on standard protocols.

A theoretical pathway for synthesizing a diblock copolymer, for instance poly(styrene)-block-poly(this compound), via RAFT polymerization would involve two sequential steps:

Synthesis of the First Block: Styrene is polymerized using a suitable RAFT agent and a radical initiator. The polymerization proceeds until a polystyrene macro-chain transfer agent (macro-CTA) of a desired molecular weight is formed. This dormant polymer chain retains the thiocarbonylthio end-group from the RAFT agent.

Chain Extension with 2-MEMA: The purified polystyrene macro-CTA is then used to initiate the polymerization of the second monomer, 2-MEMA. This chain extension step creates the second block, resulting in a PSt-b-P(2-MEMA) diblock copolymer.

A significant challenge in the direct polymerization of 2-MEMA in a controlled fashion is the high reactivity of the thiol group, which can act as a chain transfer agent, potentially disrupting the controlled nature of RAFT or ATRP and leading to broader molecular weight distributions. scispace.com To circumvent this, a common strategy involves using a protected version of the thiol-functional monomer during polymerization, followed by a deprotection step to reveal the thiol group on the final block copolymer.

Synthesis of Graft Copolymers

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different chemical composition. youtube.com The synthesis of graft copolymers can be achieved through three primary methods: "grafting-from," "grafting-to," and "grafting-through." youtube.comcmu.edu

Grafting-From: In this approach, the main polymer backbone contains initiator sites from which the side chains are grown. For 2-MEMA, one could first synthesize a random copolymer of a standard monomer (e.g., methyl methacrylate) and a monomer containing an ATRP initiator moiety. This macroinitiator would then be used to polymerize 2-MEMA (or a protected version) to form the grafts. scispace.comnih.gov

Grafting-To: This method involves attaching pre-formed polymer chains (the grafts) to a reactive polymer backbone. nih.gov A copolymer containing 2-MEMA could serve as an ideal backbone. The pendant thiol groups are highly amenable to "click" chemistry reactions, such as thiol-ene additions, allowing for the efficient grafting of polymer chains that have terminal alkene groups. researchgate.net

Grafting-Through: This technique involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end-group). cmu.edu While theoretically possible, creating a well-defined macromonomer of 2-MEMA would face the same chain transfer challenges mentioned previously.

Similar to block copolymers, detailed, specific examples of graft copolymers synthesized directly with 2-MEMA are not widely prevalent in the literature. However, the "grafting-to" approach, leveraging the post-polymerization functionalization of the thiol group, represents the most promising and versatile route for creating graft architectures based on 2-MEMA.

Control over Copolymer Architecture and Chain Conformations

The unique chemical nature of the thiol group in 2-MEMA provides two powerful mechanisms for exerting control over the final copolymer architecture: its inherent function as a chain-transfer agent and its utility as a handle for post-polymerization modification.

Chain Transfer Effects:

During radical polymerization, the thiol group on 2-MEMA can act as a highly efficient chain-transfer agent. scispace.comresearchgate.net This process involves the transfer of a hydrogen atom from the thiol to a growing polymer radical, terminating that chain and creating a new thiyl radical (F-S•). This new radical can then initiate the growth of a new polymer chain. scispace.com

The primary consequence of this chain-transfer reaction is the regulation of the polymer's molecular weight. rubbernews.com The extent of this control is quantified by the chain-transfer constant (C_s), which is the ratio of the rate constant for chain transfer (k_tr) to the rate constant for propagation (k_p). Thiols generally exhibit high chain-transfer constants in methacrylate polymerizations, making them effective at producing lower molecular weight polymers. scispace.comrubbernews.com This provides a method to control chain length even in conventional free-radical polymerizations.

| Chain Transfer Agent | Polymerizing Monomer | Temperature (°C) | Chain Transfer Constant (C_s) |

| n-Butyl mercaptan | Methyl Methacrylate | 60 | 0.67 |

| t-Butyl mercaptan | Methyl Methacrylate | 60 | 0.18 |

| Thiophenol | Methyl Methacrylate | 60 | 2.7 |

| 2-Mercaptoethanol (B42355) | Methacrylic Acid | 50 | 0.12 |

This table presents chain transfer constants for various thiol compounds in methacrylate polymerizations to illustrate the general reactivity. The value for 2-MEMA itself is expected to be significant due to its thiol group. scispace.comresearchgate.net

Control via Post-Polymerization Modification:

The most versatile method for controlling copolymer architecture using 2-MEMA is through the chemical modification of its thiol group after an initial polymerization has been performed. Copolymers containing 2-MEMA units possess pendant thiol groups that are readily available for a variety of highly efficient chemical reactions, most notably thiol-ene "click" chemistry. researchgate.netnih.gov

This strategy allows for the creation of complex architectures from a simple linear backbone. For example, a linear random copolymer of methyl methacrylate and 2-MEMA can be synthesized first. The pendant thiol groups along this backbone can then react with polymers that have terminal alkene (ene) functionalities. This "grafting-to" reaction results in a well-defined graft copolymer. nih.gov This approach offers excellent control over the final architecture because the backbone and the side chains can be synthesized and characterized separately before being combined. This method can be used to create not only simple graft copolymers but also more complex structures like polymer brushes or star polymers, where multiple chains are clicked onto a core molecule or backbone.

Polymer Analogous Reactions and Functionalization of Poly 2 Mercaptoethyl Methacrylate

Thiol-Ene "Click" Reactions and Related Additions

Thiol-ene "click" reactions are a cornerstone of the functionalization of P(MEMA). These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions, proceeding via a radical-mediated addition of the thiol groups to a carbon-carbon double bond (ene).

Hydrothiolation offers a straightforward method for modifying the pendant thiol groups of P(MEMA). This reaction involves the addition of the thiol across an alkene, converting the thiol into a thioether. This approach has been utilized to append a variety of functional molecules to the polymer backbone, thereby altering its solubility, thermal properties, and biological interactions. The anti-Markovnikov addition is the predominant outcome in radical-based thiol-ene reactions, ensuring a high degree of regioselectivity.

The initiation of thiol-ene additions on P(MEMA) can be achieved through either photochemical or thermal activation.

Photochemical Activation: This method typically involves the use of a photoinitiator that generates radicals upon exposure to UV or visible light. These radicals then abstract a hydrogen atom from a thiol group, creating a thiyl radical which subsequently reacts with an ene. Photoinitiated reactions are advantageous due to their spatial and temporal control, allowing for the creation of patterned surfaces and complex architectures.

Thermal Activation: In the absence of light, thiol-ene reactions can be initiated by thermal radical initiators, such as azobisisobutyronitrile (AIBN). Upon heating, these initiators decompose to form radicals that initiate the thiol-ene reaction cascade. Thermal activation is a convenient method for bulk modifications where spatial control is not a primary concern.

| Initiation Method | Typical Initiators | Reaction Conditions | Advantages | Disadvantages |

| Photochemical | 2,2-dimethoxy-2-phenylacetophenone (DMPA), Irgacure series | UV/Visible light, room temperature | Spatiotemporal control, mild conditions | Limited penetration depth in bulk materials |

| Thermal | Azobisisobutyronitrile (AIBN), Benzoyl peroxide | Elevated temperatures (e.g., 60-80 °C) | Suitable for bulk modification, simple setup | Lack of spatial control, potential for side reactions at high temperatures |

Derivatization of Thiol Groups in Poly(2-Mercaptoethyl Methacrylate)

Beyond thiol-ene reactions, the thiol groups of P(MEMA) can undergo a variety of other chemical transformations, enabling further diversification of the polymer's functionality.

The thiol groups on the P(MEMA) side chains are susceptible to oxidation, leading to the formation of disulfide bonds (-S-S-). This process can occur between adjacent thiol groups on the same polymer chain or between different polymer chains, resulting in intra- and intermolecular crosslinking, respectively. The formation of disulfide linkages is often reversible under reducing conditions, making P(MEMA)-based materials responsive to redox stimuli. This property is particularly valuable in the design of controlled-release drug delivery systems and self-healing materials.

The reactive nature of the thiol groups facilitates the conjugation of P(MEMA) with other macromolecules, leading to the formation of hybrid materials with combined properties. Common conjugation strategies include:

Thiol-Maleimide Michael Addition: This highly efficient and specific reaction is widely used to couple P(MEMA) with proteins, peptides, and other biomolecules that have been functionalized with maleimide (B117702) groups.

Thiol-Disulfide Exchange: P(MEMA) can react with macromolecules containing disulfide bonds, leading to the formation of new disulfide-linked conjugates. This is a common strategy for attaching polymers to proteins that contain accessible disulfide bridges.

End-Group Functionalization of Poly(this compound)

When P(MEMA) is synthesized via controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the resulting polymer chains possess a terminal thiocarbonylthio group. This end-group is not only crucial for controlling the polymerization but also serves as a handle for post-polymerization modification.

Strategies for Telechelic Polymer Synthesis

Telechelic polymers are macromolecules that possess reactive functional groups at both chain ends. rsc.org These polymers are valuable as building blocks for more complex architectures like block copolymers and polymer networks. rsc.org Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are primary methods for synthesizing telechelic polymers with predictable molecular weights and low dispersity. rsc.orgsci-hub.ru

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP method that can be adapted to produce telechelic polymers. The key to forming a telechelic structure via RAFT is the use of a symmetrical chain transfer agent (CTA), typically a trithiocarbonate. mdpi.com During polymerization, the polymer chain grows outwards from the central CTA moiety. mdpi.com

The process for synthesizing thiol-telechelic p(MEMA) would proceed in three main steps:

Polymerization: The protected monomer, 2-(acetylthio)ethyl methacrylate (B99206) (AcSEMA), is polymerized using a symmetrical trithiocarbonate CTA and a radical initiator (e.g., AIBN). This results in a polymer chain with the trithiocarbonate group at its center and dormant groups at both ends.

Cleavage/Deprotection: The central trithiocarbonate linkage is then cleaved. This is often achieved through aminolysis or reduction, which breaks the polymer into two chains of roughly half the original molecular weight. rsc.orgresearchgate.net This same step can simultaneously remove the acetyl protecting groups from the pendant thioester moieties, liberating both the pendant thiols and the new terminal thiol groups. rsc.org

Result: The final product is two molecules of p(MEMA), each possessing a reactive thiol group at one terminus.

Atom Transfer Radical Polymerization (ATRP)

ATRP offers another robust route to telechelic polymers through the use of a difunctional initiator. sci-hub.ru This initiator possesses two sites from which polymerization can begin, allowing the polymer chains to grow in two directions simultaneously.

The synthesis using ATRP involves:

Polymerization: A difunctional initiator (e.g., diethyl meso-2,5-dibromoadipate) is used to initiate the polymerization of the protected monomer (AcSEMA) in the presence of a metal catalyst complex (e.g., CuBr/ligand). researchgate.net The resulting polymer has a reactive halogen atom (typically bromine) at each chain end.

Deprotection: The acetyl protecting groups on the pendant side chains are removed via hydrolysis to yield halogen-telechelic p(MEMA). researcher.life These terminal halogen atoms serve as handles for further functionalization.

Table 1: Comparative Strategies for Telechelic p(MEMA) Synthesis

| Polymerization Method | Key Reagent | Resulting End-Groups (Post-Processing) | Monomer Protection |

|---|---|---|---|

| RAFT | Symmetrical Trithiocarbonate CTA | Thiol (-SH) | Required (e.g., AcSEMA) |

| ATRP | Difunctional Initiator | Halogen (-Br, -Cl) | Required (e.g., AcSEMA) |

Introduction of Diverse Functional End-Groups

The true utility of telechelic polymers lies in the ability to transform their reactive end-groups into a wide array of other functionalities. This allows for the precise design of macromolecules for specific applications.

Functionalization of Thiol-Telechelic Polymers

The terminal thiol groups generated via the RAFT method are highly versatile and can undergo several efficient "click" type reactions.

Thiol-Ene Michael Addition: This reaction involves the addition of a thiol across a carbon-carbon double bond of an "ene" compound, such as a maleimide or an acrylate (B77674). researchgate.netresearchgate.net This process is highly efficient and can be catalyzed by nucleophiles or initiated by light, allowing for the attachment of virtually any molecule containing a suitable "ene" group. researchgate.netutwente.nl For example, reacting the thiol-telechelic polymer with acrylic acid would introduce carboxylic acid end-groups, while reaction with 2-hydroxyethyl acrylate would yield hydroxyl-terminated chains.

Disulfide Formation: The terminal thiol groups can be readily oxidized to form a disulfide bond (-S-S-). wur.nl This can be used to couple two polymer chains end-to-end, effectively doubling the molecular weight. This linkage is bioreducible, meaning it can be cleaved in a reducing environment, a feature highly desirable in drug delivery systems. nih.gov The oxidation can be achieved using mild oxidizing agents or even air. rsc.org

Thiol-Yne Reaction: Similar to thiol-ene reactions, thiols can also react with alkynes. This reaction can proceed via a radical mechanism to add two thiol groups across the triple bond, offering another route to introduce complex functionalities. rsc.org

Table 2: Functionalization Reactions for Thiol-Telechelic p(MEMA)

| Reaction Type | Reagent Class | Introduced Functional Group | Key Features |

|---|---|---|---|

| Thiol-Ene Michael Addition | Acrylates, Maleimides | Varied (e.g., -COOH, -OH, -NH2) | High efficiency, "click" chemistry |

| Disulfide Formation | Oxidizing Agent (e.g., O2) | Disulfide (-S-S-) | Chain-coupling, reversible linkage |

| Thiol-para-Fluoro Substitution | Pentafluorophenyl compounds | Complex aromatics | High efficiency, quantitative substitution rsc.org |

Functionalization of Halogen-Telechelic Polymers

The terminal halogen atoms produced by ATRP are excellent leaving groups and can be readily displaced through nucleophilic substitution reactions.

Azide Introduction: A common and powerful transformation is the reaction of the terminal halogen with sodium azide (NaN₃) to produce an azide-terminated polymer. The azide group is a key component in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allowing the polymer to be easily conjugated with any alkyne-containing molecule.

Conversion to Other Groups: The terminal halogens can be converted to a variety of other functionalities. For instance, reaction with a functional amine can introduce a terminal amine group, while reaction with potassium thioacetate followed by hydrolysis can convert the end-group to a thiol, opening up the possibility of performing the thiol-specific reactions mentioned previously.

Table 3: Functionalization Pathways for Halogen-Telechelic p(MEMA)

| Reaction Type | Reagent | Intermediate End-Group | Subsequent Reaction Possibilities |

|---|---|---|---|

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Azide (-N₃) | Azide-Alkyne "Click" Chemistry |

| Nucleophilic Substitution | Potassium Thioacetate | Thioacetate (-SAc) | Hydrolysis to Thiol (-SH) |

| Nucleophilic Substitution | Functional Amine (R-NH₂) | Amine (-NHR) | Amide coupling, etc. |

Advanced Polymeric Materials Based on 2 Mercaptoethyl Methacrylate

Network Polymers and Hydrogels

Network polymers and hydrogels derived from 2-mercaptoethyl methacrylate (B99206) (2-MEMA) exhibit unique properties due to the presence of the pendant thiol (-SH) group. This functional group provides a reactive site for various crosslinking strategies, leading to the formation of three-dimensional polymer networks capable of swelling in water and other solvents.

Synthesis of Crosslinked Poly(2-Mercaptoethyl Methacrylate) Structures

The synthesis of crosslinked poly(this compound) (P(2-MEMA)) structures can be achieved through several methods, primarily involving the polymerization of the 2-MEMA monomer in the presence of a crosslinking agent or by leveraging the reactivity of the pendant thiol groups for post-polymerization crosslinking.

Covalent Crosslinking during Polymerization: A common approach is the free-radical copolymerization of 2-MEMA with a di- or multi-functional monomer that acts as a crosslinker. For instance, ethylene (B1197577) glycol dimethacrylate (EGDMA) is frequently used to create chemically crosslinked hydrogels. scipoly.commdpi.com During the polymerization process, the growing polymer chains incorporate the EGDMA molecules, forming covalent bonds that link the chains together into a network. The degree of crosslinking, and thus the mechanical properties and swelling behavior of the resulting hydrogel, can be controlled by adjusting the molar ratio of the crosslinker to the 2-MEMA monomer. scispace.com

Disulfide Bond Formation: A key feature of P(2-MEMA) is the ability of its pendant thiol groups to undergo oxidation to form disulfide bonds (-S-S-), creating crosslinks between polymer chains. rsc.org This can be achieved by exposing the linear P(2-MEMA) polymer to a mild oxidizing agent, such as hydrogen peroxide vapor, or simply by exposure to atmospheric oxygen over time. rsc.orgnih.gov This method creates a dynamic and reversible network, as the disulfide bonds can be cleaved by reducing agents, offering potential for self-healing materials. rsc.orgnih.gov For example, hydrogel films based on poly(2-hydroxyethyl methacrylate) (PHEMA) with pendant thiol groups demonstrated that disulfide crosslinks allow for the relaxation of swelling-induced stress, enabling the material to self-heal. rsc.org

Thiol-Ene 'Click' Chemistry: Thiol-ene reactions offer another efficient route to form hydrogels. This "click" chemistry involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an 'ene'). nih.govrsc.orgthieme-connect.de P(2-MEMA) hydrogels can be fabricated by reacting the thiol groups on the polymer with a multi-ene crosslinking agent, often initiated by light (photopolymerization). nih.govthieme-connect.de This method provides excellent spatiotemporal control over the gelation process and is known for its high efficiency and resistance to oxygen inhibition. rsc.orgthieme-connect.de

The table below summarizes common methods for synthesizing crosslinked P(2-MEMA) structures.

| Crosslinking Method | Description | Key Features |

| Copolymerization with Crosslinker | Free-radical polymerization of 2-MEMA with a multifunctional monomer like EGDMA. scipoly.commdpi.com | Forms a permanent, stable network. Properties are tuned by crosslinker concentration. scispace.com |

| Disulfide Bond Formation | Oxidation of pendant thiol (-SH) groups on P(2-MEMA) chains to form disulfide (-S-S-) bridges. rsc.org | Creates a dynamic, reversible network. Enables properties like self-healing. rsc.orgnih.gov |

| Thiol-Ene 'Click' Chemistry | Radical-mediated addition of P(2-MEMA)'s thiol groups to a multi-functional 'ene' compound. nih.govrsc.org | High efficiency, spatiotemporal control via photoinitiation, oxygen resistant. rsc.orgthieme-connect.de |

Functional Composites and Nanocomposites

The integration of inorganic fillers into a poly(this compound) matrix allows for the development of advanced functional composites and nanocomposites. These materials combine the properties of the polymer with the unique characteristics of the fillers, leading to enhanced performance in various applications.

Incorporation of Inorganic Fillers (e.g., Graphene Oxide, Nanodiamonds)

Graphene Oxide (GO): GO, a derivative of graphene, is rich in oxygen-containing functional groups, which facilitates its dispersion in polymer matrices. mdpi.comyoutube.com GO can be incorporated into a P(2-MEMA) matrix through methods such as in-situ polymerization, where the monomer is polymerized in the presence of dispersed GO sheets. mdpi.com The sulfur-containing groups on the P(2-MEMA) can also interact with the GO surface, potentially enhancing the interfacial adhesion between the filler and the polymer matrix. mdpi.comrsc.org For instance, sulfur-assisted reduced graphene oxide (SrGO) has been shown to improve dispersibility and covalent bonding with sulfur-containing polymers like poly(phenylene sulfide). mdpi.com

Nanodiamonds (NDs): Nanodiamonds are carbon nanoparticles valued for their exceptional hardness, high thermal conductivity, and chemical stability. scientificarchives.comresearchgate.net They can be incorporated into methacrylate polymer matrices to create nanocomposites with improved properties. atlantis-press.comnih.gov To enhance dispersion and interfacial bonding, NDs are often surface-modified with coupling agents, such as silanes, before being mixed with the monomer or a prepolymer solution. atlantis-press.comscispace.com The mixture is then cured, typically through polymerization, to form the final composite material. atlantis-press.com The inherent properties of NDs make them an effective reinforcing agent for polymer matrices. researchgate.net

Modulation of Material Performance through Composite Formation

The addition of inorganic fillers like graphene oxide and nanodiamonds can significantly alter the performance of the base P(2-MEMA) material.

Mechanical Properties: The incorporation of nanodiamonds is particularly effective at enhancing the mechanical integrity of polymer composites. scientificarchives.com Studies on similar polymer systems, such as polymethyl methacrylate (PMMA), have shown that even low concentrations of NDs can lead to significant improvements in hardness, tensile strength, and flexural strength. scientificarchives.comnih.gov For example, adding just 0.1 wt.% of NDs to a PMMA matrix resulted in a flexural strength increase of over 20%. nih.gov This enhancement is attributed to the high stiffness of the NDs and the efficient transfer of stress from the polymer matrix to the nanoparticles.

Thermal Properties: Both graphene-based materials and nanodiamonds can improve the thermal stability and thermal conductivity of polymer composites. researchgate.net The high thermal conductivity of these fillers provides a pathway for heat to dissipate through the insulating polymer matrix. Research on PMMA/BNNT (Boron Nitride Nanotube, structurally similar to carbon nanotubes) composites showed a threefold increase in thermal conductivity. researchgate.net Similar enhancements can be expected for P(2-MEMA) composites.

The following table highlights the impact of nanodiamond incorporation on the mechanical properties of an epoxy polymer matrix, illustrating the typical enhancements achievable in polymer composites.

| Property | Pure Epoxy | Epoxy + Nanodiamonds | Percentage Increase |

| Hardness | - | - | ~34.38% scientificarchives.com |

| Tensile Strength | - | - | ~28.01% scientificarchives.com |

| Flexural Strength | - | - | ~21.12% scientificarchives.com |

Optical Materials

The unique chemical structure of this compound, specifically its sulfur content, makes it a valuable monomer for the creation of advanced optical materials.

Development of High Refractive Index Polymers Through Sulfur Content

The refractive index (RI) of a polymer is a critical property for optical applications such as lenses, optical fibers, and coatings. A high refractive index allows for the design of thinner and lighter optical components. The RI of a material is related to its molar refraction and molar volume. Atoms with high polarizability, such as sulfur, contribute significantly to a higher molar refraction.

The table below presents data on various sulfur-containing polymers and their corresponding refractive indices, demonstrating the effect of sulfur on this optical property.

| Polymer System | Sulfur Content | Refractive Index (at 589 nm) | Reference |

| Poly(methyl methacrylate) (PMMA) | 0% | ~1.49 | refractiveindex.info |

| Poly(methacrylate)s with sulfur-containing pendants | Varies | 1.59 - 1.64 | mdpi.com |

| Poly(sulfur-co-1,4-butanediol divinyl ether) | Varies | up to 1.91 (at 632.8 nm) | rsc.org |

| Poly(4-bromophenyl methacrylate-co-sulfur) | Varies | up to 1.72 (at 632.8 nm) | rsc.org |

Specialty Polymers for Microelectronics

The ever-advancing field of microelectronics demands materials with precisely controlled properties for the fabrication of integrated circuits and other nanoscale devices. Polymers based on this compound (2-MEM) are emerging as candidates for specialty applications due to the unique combination of a polymerizable methacrylate group and a reactive thiol group within a single monomer.

Applications as Photoresists and Etch Masks

In photolithography, photoresists are light-sensitive materials used to form a patterned coating on a surface. researchgate.net This pattern is then transferred to the underlying layer through an etching process, where the photoresist acts as a protective mask. google.com The performance of a photoresist is critically dependent on its chemical structure, which influences properties like resolution, sensitivity, and etch resistance. researchgate.netnih.gov

Polymers containing methacrylate units, such as poly(methyl methacrylate) (PMMA), are widely used as photoresists due to their high resolution capabilities. nih.gov However, a significant drawback of standard acrylic resists is their poor resistance to plasma etching processes, which can limit their effectiveness as a mask for transferring patterns to hard substrates. nih.govppgpmc.com

The incorporation of this compound into photoresist formulations offers a potential pathway to address this limitation. The thiol (-SH) group present in 2-MEM can undergo cross-linking reactions when exposed to certain conditions, such as UV light or electron beams. nih.govresearchgate.net This cross-linking can increase the polymer's density and stability, thereby enhancing its resistance to the aggressive chemical environments encountered during dry etching. nih.govmdpi.com

Furthermore, 2-MEM can act as a chain transfer agent during polymerization. sigmaaldrich.comgteek.com This allows for the synthesis of polymers with controlled molecular weights and narrower molecular weight distributions, which are crucial factors for achieving high-resolution patterns in lithography. nih.gov The ability to precisely tailor the polymer architecture is a key advantage in developing next-generation photoresist materials.

While extensive research has been conducted on various methacrylate-based polymers for photoresist applications, the specific use of 2-MEM is a more specialized area. However, based on the fundamental properties of the monomer, its incorporation into copolymers for photoresists could offer a dual benefit: the methacrylate backbone provides the necessary imaging properties, while the pendant mercapto groups can be used to enhance etch resistance.

Below is a table summarizing the potential impact of incorporating 2-MEM into photoresist formulations compared to standard PMMA resists.

| Property | Standard PMMA Resist | Potential 2-MEM Copolymer Resist | Rationale for Improvement |

| Resolution | Very High | High to Very High | Controlled polymerization via chain transfer can lead to well-defined polymers. |

| Dry Etch Resistance | Poor nih.govppgpmc.com | Potentially Enhanced | Thiol groups can cross-link, increasing polymer stability. nih.govresearchgate.net |

| Adhesion to Substrate | Moderate | Potentially Improved | Thiol groups can form bonds with certain substrate surfaces. |

| Sensitivity | Low | Adjustable | Copolymerization allows for tuning of chemical properties. |

Advanced Coatings and Surface Modification Materials

The unique chemical nature of this compound also makes it a valuable component in the formulation of advanced coatings, particularly for applications requiring surface protection against environmental degradation.

Development of Antifouling and Anticorrosive Surfaces

Anticorrosive Surfaces: The corrosion of metals is a significant issue across numerous industries, leading to structural failure and economic losses. Protective coatings are a primary method for preventing corrosion. sigmaaldrich.com The effectiveness of these coatings often relies on their ability to act as a barrier to corrosive agents and to adhere strongly to the metal surface.

The thiol group in this compound has a strong affinity for many metal surfaces, including steel, gold, and copper. This allows polymers containing 2-MEM to form a robust, self-assembled layer that can passivate the metal and protect it from corrosive environments. When copolymerized, the resulting polymer combines the excellent film-forming properties of methacrylates with the strong surface-binding capability of the thiol group. This creates a durable barrier that is highly resistant to delamination. Research into coatings containing other mercapto compounds, like 2-Mercaptobenzothiazole, has shown significant enhancement in corrosion resistance, indicating the potential for 2-MEM-based polymers. gteek.com

Antifouling Surfaces: Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a major problem for marine vessels and structures. It increases drag, leading to higher fuel consumption, and can damage underwater equipment. googleapis.com Antifouling coatings are designed to prevent or reduce this biological accumulation.

Modern antifouling coatings often utilize silyl (B83357) methacrylate copolymers that slowly hydrolyze in seawater, creating a constantly renewing, smooth surface that deters the settlement of fouling organisms. googleapis.com While not a silyl methacrylate itself, 2-MEM can be incorporated into marine coating formulations to enhance their performance. The hydrophilic nature of the mercapto group, when part of a larger copolymer structure, can influence the surface energy of the coating. This can create a surface that is less favorable for the attachment of marine organisms.

Furthermore, the cross-linking potential of the thiol groups can be used to control the mechanical properties and erosion rate of the coating, leading to a more predictable and long-lasting antifouling effect. The combination of a robust, corrosion-resistant layer with a bio-resistant surface makes polymers based on 2-MEM highly attractive for multifunctional marine coatings.

The table below presents a summary of the properties and performance of marine coatings, with an indication of how the inclusion of 2-MEM could be beneficial.

| Performance Metric | Typical Silyl Methacrylate Coating | Potential 2-MEM Containing Coating | Benefit of 2-MEM Inclusion |

| Polishing Rate | Controlled by hydrolysis | Tunable via cross-linking | Allows for a wider range of operational conditions. |

| Corrosion Resistance | Good | Potentially Excellent | Thiol groups provide strong adhesion and passivation of the metal substrate. gteek.com |

| Fouling Prevention | Excellent | Good to Excellent | Surface properties can be modified to deter bio-adhesion. |

| Service Life | Up to 90 months googleapis.com | Potentially Extended | Improved adhesion and mechanical strength can lead to greater durability. |

| Idle Day Protection | Up to 45 days googleapis.com | Comparable | Dependent on the overall formulation and biocide package. |

Characterization Methodologies for 2 Mercaptoethyl Methacrylate and Its Polymers

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the chemical structure and functional groups present in 2-MEMA and its polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-mercaptoethyl methacrylate (B99206) and its polymers. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific details about the chemical environment of the atoms within the molecule. researchgate.netresearchgate.netscispace.comillinois.edunih.govnanocomposix.comrsc.org

¹H NMR of 2-Mercaptoethyl Methacrylate: The ¹H NMR spectrum of the 2-MEMA monomer exhibits characteristic signals that confirm its structure. The protons of the vinyl group typically appear as distinct singlets at approximately 5.6 and 6.1 ppm. The methyl group protons on the methacrylate backbone are observed as a singlet around 1.9 ppm. The ethylene (B1197577) group protons adjacent to the ester and thiol groups give rise to triplets at approximately 4.3 ppm (-O-CH₂-) and 2.8 ppm (-CH₂-SH), respectively. The thiol proton (-SH) itself typically appears as a triplet around 1.6 ppm. scispace.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinyl (=CH₂) | ~ 6.1 | Singlet |

| Vinyl (=CH₂) | ~ 5.6 | Singlet |

| Methylene (B1212753) (-O-CH₂-) | ~ 4.3 | Triplet |

| Methylene (-CH₂-SH) | ~ 2.8 | Triplet |

| Methyl (-CH₃) | ~ 1.9 | Singlet |

| Thiol (-SH) | ~ 1.6 | Triplet |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. scispace.com

¹H NMR of Poly(this compound): Upon polymerization, the characteristic peaks of the vinyl protons disappear, which is a clear indication of successful polymer formation. The ¹H NMR spectrum of poly(2-MEMA) shows broad resonances corresponding to the polymer backbone. The signals for the methylene and methyl groups of the repeating unit remain, although they may be broadened and slightly shifted compared to the monomer. researchgate.netresearchgate.net

¹³C NMR of this compound: The ¹³C NMR spectrum provides further confirmation of the monomer's structure. Key resonances include the carbonyl carbon of the ester group at approximately 167 ppm, the quaternary carbon of the methacrylate group at around 136 ppm, and the vinyl methylene carbon at about 126 ppm. The carbons of the ethyl group appear at roughly 62 ppm (-O-CH₂) and 28 ppm (-CH₂-SH), while the methyl carbon is observed around 18 ppm. researchgate.netlibretexts.orgchemicalbook.com

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~ 167 |

| Quaternary Vinyl (C=CH₂) | ~ 136 |

| Methylene Vinyl (=CH₂) | ~ 126 |

| Methylene (-O-CH₂) | ~ 62 |

| Methylene (-CH₂-SH) | ~ 28 |

| Methyl (-CH₃) | ~ 18 |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. researchgate.netlibretexts.orgchemicalbook.com

FTIR spectroscopy is a powerful technique for identifying the functional groups present in 2-MEMA and for monitoring its polymerization. researchgate.netresearchgate.netillinois.edulcms.cz

FTIR Spectrum of this compound: The FTIR spectrum of the 2-MEMA monomer displays several characteristic absorption bands. A prominent peak around 1720 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. The C=C double bond of the methacrylate group shows a stretching vibration at approximately 1636 cm⁻¹. The presence of the thiol group is confirmed by a weak S-H stretching band at about 2570 cm⁻¹. Other notable peaks include C-O stretching vibrations in the 1160-1290 cm⁻¹ region and C-H stretching vibrations just below 3000 cm⁻¹. scispace.comnih.gov

FTIR for Monitoring Polymerization: During the polymerization of 2-MEMA, the intensity of the absorption band corresponding to the C=C double bond at ~1636 cm⁻¹ decreases significantly. nih.gov This change can be monitored to follow the reaction kinetics and determine the degree of conversion from monomer to polymer. The other characteristic peaks, such as the C=O and S-H bands, remain in the spectrum of the resulting poly(2-MEMA). nih.govspectroscopyonline.com

Interactive Data Table: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| S-H | ~ 2570 | Stretching |

| C=O (Ester) | ~ 1720 | Stretching |

| C=C (Alkene) | ~ 1636 | Stretching |

| C-O | 1160-1290 | Stretching |

Note: Wavenumbers are approximate. scispace.comnih.gov

UV-Vis spectroscopy is particularly useful for characterizing the optical properties of nanoparticles or chromophore-containing polymers derived from 2-MEMA. nanocomposix.com For the monomer itself, the absorption is typically in the UV region due to the π → π* transition of the methacrylate C=C double bond and the n → π* transition of the carbonyl group. mdpi.comresearchgate.net When incorporated into nanoparticles, the resulting material's UV-Vis spectrum can provide information on particle size and stability. nanocomposix.com For instance, nanoparticles functionalized with 2-MEMA may exhibit a characteristic surface plasmon resonance peak, the position and shape of which are sensitive to the nanoparticle's environment. nanocomposix.com

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the 2-MEMA monomer and for determining the molecular weight characteristics of its polymers.

GPC, also known as SEC, is the primary method for analyzing the molecular weight distribution of polymers. researchgate.net This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules. researchgate.net

For poly(this compound), GPC/SEC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a narrow distribution, which is often desirable and can be achieved through controlled polymerization techniques. rsc.org The choice of eluent is critical for accurate analysis; tetrahydrofuran (B95107) (THF) is a commonly used solvent for methacrylate-based polymers. scispace.comrsc.org Calibration with well-defined polymer standards, such as polystyrene or poly(methyl methacrylate), is necessary to obtain accurate molecular weight values. scispace.comlcms.czsigmaaldrich.comsigmaaldrich.com

Interactive Data Table: Typical GPC/SEC Parameters for Poly(2-MEMA) Analysis

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Eluent | The solvent used to carry the polymer through the column. | Tetrahydrofuran (THF) is common. scispace.comrsc.org |

| Columns | The stationary phase that separates the polymer molecules. | Often a set of columns with different pore sizes. |

| Detector | Detects the polymer as it elutes from the column. | Refractive Index (RI) detector is common. scispace.com |

| Standards | Polymers of known molecular weight used for calibration. | Polystyrene or Poly(methyl methacrylate). scispace.comlcms.cz |

Gas chromatography is a powerful technique for assessing the purity of the volatile this compound monomer. researchgate.net It separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. By comparing the retention time of the main peak with that of a known standard, the identity of 2-MEMA can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for the quantification of its purity and the detection of any residual starting materials or by-products from the synthesis. researchgate.netnist.gov This is critical for ensuring that the monomer used for polymerization is of high quality, which in turn affects the properties of the resulting polymer. regulations.gov

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of this compound (2-MEMA) and its polymers. These methods provide valuable data on how the material's properties change with temperature.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition characteristics of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. youtube.commt.com For polymers of 2-MEMA, TGA provides critical information about their degradation temperature, which is essential for defining their processing and application limits. youtube.com

The TGA curve plots the percentage of weight loss against temperature. The decomposition of a polymer typically occurs over a specific temperature range. youtube.com The onset temperature of decomposition is a key parameter obtained from the TGA curve, indicating the temperature at which the material starts to degrade. The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps in identifying the temperature at which the maximum decomposition rate occurs. mt.com

In a nitrogen atmosphere, the thermal degradation of methacrylate polymers often proceeds in distinct stages. For instance, studies on similar methacrylate polymers, like poly(2-hydroxyethyl methacrylate) (PHEMA), have shown a multi-stage decomposition process. The initial stage at lower temperatures is often attributed to the loss of volatile components or the scission of side chains, while the main degradation of the polymer backbone occurs at higher temperatures. researchgate.net The thermal degradation of polyacrylates in an inert atmosphere typically involves chain scission. nih.gov

A typical TGA analysis of a methacrylate polymer might show an initial small weight loss up to 150°C due to the evaporation of adsorbed moisture. researchgate.net The primary decomposition phase for many methacrylate polymers occurs in the range of 300°C to 500°C. youtube.com For example, the thermal degradation of cross-linked poly(2-EHA) occurs in a single step between 320°C and 420°C, corresponding to the decomposition of the carbon skeleton. nih.gov

The atmosphere in which the TGA is conducted significantly impacts the decomposition profile. Under an inert atmosphere like nitrogen, thermal degradation occurs, while in the presence of air or oxygen, oxidative degradation takes place, which usually happens at lower temperatures. youtube.com

Table 1: Representative TGA Data for a Methacrylate Polymer

| Parameter | Temperature (°C) | Weight Loss (%) | Atmosphere |

|---|---|---|---|

| Onset of Decomposition | ~300 | ~5 | Nitrogen |

| Peak Decomposition Temperature (DTG) | ~477 | - | Nitrogen |

| End of Decomposition | ~530 | ~100 | Nitrogen |

This table presents hypothetical but representative data for a generic methacrylate polymer to illustrate typical TGA findings. Actual values for poly(this compound) would require specific experimental data.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.deyoutube.com DSC is widely used to study the thermal transitions of polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). youtube.com

The DSC thermogram plots heat flow against temperature. nih.gov Key transitions observed in a DSC scan of a polymer are:

Glass Transition (Tg): This is a reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. youtube.com It appears as a step-like change in the baseline of the DSC curve. researchgate.net The Tg is a critical parameter as it defines the upper-temperature limit for the application of the polymer in its rigid state. youtube.com

Crystallization (Tc): This is an exothermic process where the polymer chains organize into an ordered crystalline structure upon cooling from the melt. It is observed as an exothermic peak on the DSC curve. youtube.com

Melting (Tm): This is an endothermic process where a crystalline polymer transitions to an amorphous, molten state upon heating. It is represented by an endothermic peak on the DSC curve. youtube.com The area under the melting peak is related to the enthalpy of fusion, which can be used to determine the degree of crystallinity of the polymer. youtube.com

For amorphous polymers, such as many methacrylates, the most prominent feature in a DSC scan is the glass transition. youtube.com For example, pure poly(methyl methacrylate) (PMMA) exhibits a glass transition temperature around 120°C. researchgate.net The specific Tg of a poly(2-MEMA) would depend on its molecular weight and the presence of any comonomers or cross-linkers.

The heating and cooling rates used in a DSC experiment can influence the observed transition temperatures. nih.gov A typical heating rate is 10°C/min. hu-berlin.de To remove any prior thermal history, a sample is often heated, cooled, and then reheated, with the second heating scan being used for analysis. researchgate.net

Table 2: Key Thermal Transitions Measurable by DSC

| Thermal Transition | Description | Appearance on DSC Curve |

|---|---|---|

| Glass Transition (Tg) | Transition from a glassy to a rubbery state in amorphous regions. | Step-like change in the baseline (endothermic). |

| Crystallization (Tc) | Organization of polymer chains into ordered structures upon cooling. | Exothermic peak. |

| Melting (Tm) | Transition from a crystalline solid to an amorphous liquid upon heating. | Endothermic peak. |

Microscopic and Morphological Analysis

Microscopy techniques are essential for visualizing the structure and morphology of 2-MEMA polymers and microgels at various length scales.

Scanning Electron Microscopy (SEM) for Microgel and Polymer Morphology

Scanning Electron Microscopy (SEM) is a versatile technique that provides high-resolution images of the surface topography of a sample. sci-hub.se In the context of 2-MEMA polymers, SEM is invaluable for characterizing the morphology of various forms, such as microgels, films, and coatings.

For microgels, which are cross-linked polymer particles, SEM can reveal their size, shape, and surface texture. To observe hydrated microgels, cryo-SEM is often employed, where the sample is rapidly frozen to preserve its structure in a near-native state. sci-hub.se This technique can show whether the microgels are spherical and uniform.

When analyzing polymer films or coatings, SEM can be used to assess surface smoothness, porosity, and the presence of any defects. researchgate.netresearchgate.net For instance, in studies of polymethyl methacrylate (PMMA) microcapsules, SEM images have shown spherical, nonporous, and uniform structures with a smooth surface. researchgate.net Cross-sectional SEM imaging can also provide information about the internal structure of the material. researchgate.net